4-Benzylphenol
Overview
Description
4-Benzylphenol is a chemical compound that plays a significant role in various organic syntheses and chemical reactions. It serves as a precursor for the synthesis of complex molecules and materials with diverse applications.
Synthesis Analysis
The synthesis of 4-Benzylphenol and its derivatives can be achieved through various methods. For instance, the facile synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to 4-Benzylphenol, involves a general and convenient synthesis method. These heterocycles are characterized by their planar molecular structures and are structurally analyzed using single-crystal X-ray analysis (Takimiya et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Benzylphenol, such as benzo[1,2-b:4,5-b']dichalcogenophenes, shows a completely planar configuration packed in a herringbone arrangement. This structural characteristic is crucial for understanding the physicochemical properties of these compounds (Takimiya et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Benzylphenol derivatives can be elucidated through the study of their electrochemical behavior and UV-vis spectra. Such analyses provide insights into the physicochemical characteristics of these compounds, influencing their application in various chemical reactions (Takimiya et al., 2005).
Scientific Research Applications
Antioxidant Activities : 4-Benzylphenol derivatives, specifically 4-methoxy-2-benzylphenols, have demonstrated significant antioxidant activities, particularly in preventing the autoxidation of tetralin at 60°C. The antioxidative activities of these compounds correlate with their 13C NMR chemical shifts and peak potentials (Yamada, Nishiyama, Suzuura, & Yamamura, 1985).
Pest Control : Certain benzylphenols, including derivatives of 4-Benzylphenol, have been found effective in sterilizing the screw-worm fly, Chrysomya bezziana, resulting in complete egg hatchlessness and partial sterility in larvae (Pound & Spradbery, 1984).
Biotechnological Applications : Enzymatic synthesis using carboxylase enzymes can efficiently produce 4-OH-benzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure, presenting a new application for this enzyme in biotechnology (Aresta, Quaranta, Liberio, Dileo, & Tommasi, 1998).
Eco-Friendly Oxidation System : An eco-friendly Co(OAc)2-catalyzed aerobic oxidation system has been developed to efficiently transform 4-benzylphenols into 4-hydroxybenzophenones. This system is particularly effective for substrates containing electron-withdrawing groups (Huang, Guo, Jiang, Liu, & Ji, 2015).
Water Treatment : Electrochemical reduction and oxidation of 4-bromophenol with Pd-Fe/graphene cathodes have been shown to effectively remove this compound from water, reducing its toxicity and ensuring overall detoxification (Xu, Song, Qi, Wang, & Bian, 2018).
Safety And Hazards
properties
IUPAC Name |
4-benzylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSPWKGEPDZNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7563-63-5 (hydrochloride salt) | |
Record name | p-Benzylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047962 | |
Record name | 4-Benzylphenol | |
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Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | p-Benzylphenol | |
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URL | https://haz-map.com/Agents/19998 | |
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Vapor Pressure |
0.0000685 [mmHg] | |
Record name | p-Benzylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19998 | |
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Product Name |
4-Benzylphenol | |
CAS RN |
101-53-1 | |
Record name | 4-Benzylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Benzylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylphenol | |
Source | DTP/NCI | |
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Record name | Phenol, 4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-Benzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |
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Record name | 4-benzylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.683 | |
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Record name | P-BENZYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS02509J25 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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